molecular formula C10H13NO2 B13572378 Ethyl 3-amino-5-methylbenzoate

Ethyl 3-amino-5-methylbenzoate

Cat. No.: B13572378
M. Wt: 179.22 g/mol
InChI Key: UERBFOBSOAELHC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the benzene ring

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 3-amino-5-methylbenzoate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3,11H2,1-2H3

InChI Key

UERBFOBSOAELHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of ethyl 3-amino-5-methylbenzoate typically involves the esterification of 3-amino-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Alternative Methods: Another method involves the direct amination of ethyl 3-bromo-5-methylbenzoate using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 3-amino-5-methylbenzoic acid.

Mechanisms and Conditions

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol, regenerating the carboxylic acid .

  • Base-Promoted Hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation produces the carboxylate salt, which is acidified to the free acid .

Reaction TypeReagents/ConditionsProductYield
Acidic HydrolysisH₂SO₄, H₂O, reflux3-amino-5-methylbenzoic acid~85%
Basic HydrolysisNaOH, H₂O, refluxSodium 3-amino-5-methylbenzoate~90%

Amino Group Reactivity

The aromatic amino group participates in acylations and electrophilic substitutions.

Acylation

Reaction with acetic anhydride in pyridine yields the N-acetyl derivative, enhancing steric bulk and altering solubility:
Ethyl 3-amino-5-methylbenzoate+(CH3CO)2OEthyl 3-acetamido-5-methylbenzoate\text{Ethyl 3-amino-5-methylbenzoate} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Ethyl 3-acetamido-5-methylbenzoate}

Diazotization and Coupling

Under cold acidic conditions (NaNO₂, HCl), the amino group forms a diazonium salt, which couples with phenols or amines to generate azo dyes. For example:
Diazonium salt+β-naphtholAzo dye (orange-red)\text{Diazonium salt} + \beta\text{-naphthol} \rightarrow \text{Azo dye (orange-red)}

Electrophilic Aromatic Substitution

The amino group activates the ring toward electrophilic substitution, directing incoming groups to ortho/para positions. The ester’s meta-directing effect competes, but the amino group dominates due to stronger activation.

Nitration

Nitration (HNO₃/H₂SO₄) occurs primarily at the para position relative to the amino group, producing ethyl 3-amino-5-methyl-4-nitrobenzoate.

ReagentsTemperatureMajor ProductByproducts
HNO₃, H₂SO₄0–5°CEthyl 3-amino-5-methyl-4-nitrobenzoateTrace ortho-nitro

Sulfonation

Fuming H₂SO₄ introduces a sulfonic acid group at the para position, yielding a water-soluble derivative.

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Ethyl 3-amino-5-methylbenzoateLiAlH43amino-5-methylbenzyl alcohol\text{this compound} \xrightarrow{\text{LiAlH}_4} 3-\text{amino-5-methylbenzyl alcohol}

Reducing AgentSolventTemperatureYield
LiAlH₄THF0°C to reflux75%

Schiff Base Formation

The amino group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are intermediates in heterocyclic synthesis:
Ethyl 3-amino-5-methylbenzoate+PhCHOEthyl 3-(benzylideneamino)-5-methylbenzoate\text{this compound} + \text{PhCHO} \rightarrow \text{Ethyl 3-(benzylideneamino)-5-methylbenzoate}

Comparative Reactivity

The compound’s reactivity differs from analogs due to substituent positioning:

CompoundKey Reaction Differences
Ethyl 3-amino-4-methylbenzoateEnhanced para substitution due to methyl at position 4
Ethyl 3-nitro-5-methylbenzoateNitro group deactivates ring, reducing electrophilic substitution

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of esterification and amination reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Ethyl 3-amino-4-methylbenzoate
  • Ethyl 3-amino-5-chlorobenzoate
  • Ethyl 3-amino-5-nitrobenzoate

Comparison:

  • Ethyl 3-amino-5-methylbenzoate is unique due to the presence of both an amino and a methyl group on the benzene ring, which can influence its reactivity and biological activity.
  • Compared to ethyl 3-amino-4-methylbenzoate, the position of the methyl group can affect the compound’s steric and electronic properties.
  • The presence of different substituents (e.g., chlorine or nitro groups) in similar compounds can lead to variations in their chemical behavior and applications.

Biological Activity

Ethyl 3-amino-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO2 and a molecular weight of approximately 191.23 g/mol. Its structure features an ethyl ester group, an amino group, and a methyl substituent on the aromatic ring, which contribute to its unique reactivity and interaction capabilities in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group allows for hydrogen bonding with macromolecules, enhancing binding affinity and specificity. This interaction can modulate enzyme activity and influence biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, altering cellular signaling and responses.
  • Hydrolysis : The ester group can undergo hydrolysis to release active carboxylic acids that participate in further biochemical interactions.

Biological Activities

Recent studies have explored various biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. It has been shown to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro.
  • Enzyme Modulation : The compound's interaction with enzymes involved in metabolic pathways highlights its potential role as a therapeutic agent in conditions where enzyme regulation is crucial.

Case Studies

  • Antimicrobial Testing :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential .
  • Anticancer Activity :
    • In vitro assays using pancreatic cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of 25 µM, suggesting its effectiveness in reducing cancer cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli growth (MIC = 50 µg/mL)
AnticancerInduction of apoptosis in pancreatic cancer cells (IC50 = 25 µM)
Enzyme ModulationInhibition of specific metabolic enzymes

Q & A

Q. What are the limitations of using this compound as a precursor for metal-organic frameworks (MOFs)?

  • Methodology : The amino group’s lone pair can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), but steric hindrance from the methyl group may reduce framework porosity. Characterize MOFs via BET surface area analysis and PXRD to assess crystallinity vs. analogs like Ethyl-3-amino-2,5-dichlorobenzoate .

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